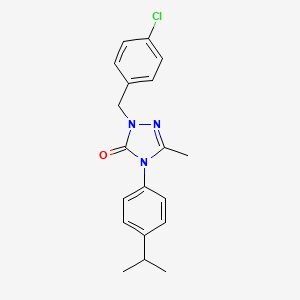
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triazole Derivatives and Their Importance
Triazole derivatives, including compounds like 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a focus of extensive research due to their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The triazole core structure allows for various structural variations, contributing to the diverse biological activities observed in these compounds. Research has been directed towards developing new synthetic methods and evaluating potential uses for triazole derivatives in treating new diseases and addressing the challenges posed by resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthesis and Biological Features of 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is an area of ongoing research, with efforts to find more rational ways of synthesizing biologically active substances. Recent studies have highlighted the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. The direction of modern organic synthesis indicates the potential for chemical modeling of 1,2,4-triazoles, showcasing their importance in developing new therapeutic agents (Ohloblina, 2022).
Physico-chemical Properties and Applications
The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives reveal their significance not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. These derivatives are utilized in various applications, including as components in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, highlighting their broad utility beyond biological activities (Parchenko, 2019).
Eco-friendly Synthesis and Applications
Recent advancements in the eco-friendly synthesis of triazole derivatives underscore the importance of sustainable chemical processes. Eco-friendly methods, such as microwave irradiation and the use of easily recoverable catalysts, have been developed for synthesizing 1,2,3-triazoles. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, demonstrating the potential for industrial synthesis of drugs and other applications using 1,2,3-triazoles (de Souza et al., 2019).
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13(2)16-6-10-18(11-7-16)23-14(3)21-22(19(23)24)12-15-4-8-17(20)9-5-15/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWYEONCQPCCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
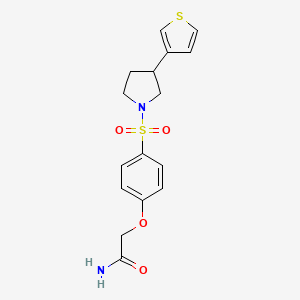
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
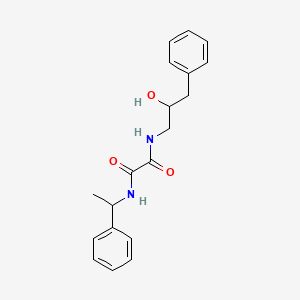
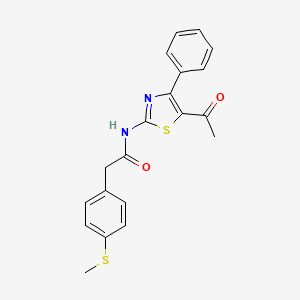
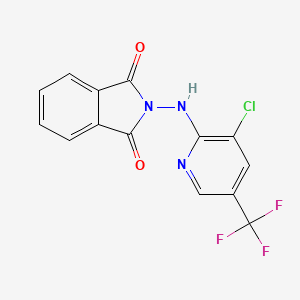
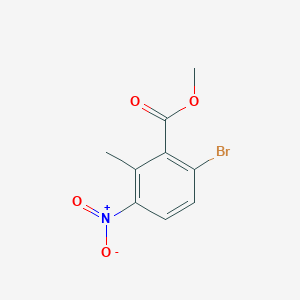

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)



